molecular formula C16H17Cl2N3O3 B14422688 5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 84188-63-6

5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14422688
CAS No.: 84188-63-6
M. Wt: 370.2 g/mol
InChI Key: MNBDVXQOFMRFFV-UHFFFAOYSA-N
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Description

5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a methylphenyl ring, which is further connected to a pyrimidine trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method involves the reaction of 4-[Bis(2-chloroethyl)amino]-2-methylbenzaldehyde with pyrimidine-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA strands, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure, which combines the properties of pyrimidine trione and bis(2-chloroethyl)amino groups. This unique combination enhances its ability to interact with DNA and makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

84188-63-6

Molecular Formula

C16H17Cl2N3O3

Molecular Weight

370.2 g/mol

IUPAC Name

5-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H17Cl2N3O3/c1-10-8-12(21(6-4-17)7-5-18)3-2-11(10)9-13-14(22)19-16(24)20-15(13)23/h2-3,8-9H,4-7H2,1H3,(H2,19,20,22,23,24)

InChI Key

MNBDVXQOFMRFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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